Fmoc-L-asparaginol

Descripción general

Descripción

Fmoc-L-asparaginol is a useful research compound. Its molecular formula is C19H20N2O4 and its molecular weight is 340.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

Fmoc-L-asparaginol es un derivado utilizado en la síntesis de L-asparaginasa, una enzima con aplicaciones terapéuticas significativas en el tratamiento del cáncer, particularmente para la leucemia linfoblástica aguda (LLA). La enzima funciona agotando la L-asparagina, un aminoácido esencial para la supervivencia de ciertas células cancerosas .

Ingeniería de proteínas

En la ingeniería de proteínas, this compound puede utilizarse para crear enzimas modificadas con características mejoradas, como una inmunogenicidad reducida o una mayor estabilidad. Se emplean técnicas como la mutagénesis dirigida al sitio y la dinámica molecular para desarrollar estas enzimas "biomejores" .

Nanomedicina

La nanotecnología utiliza this compound en la encapsulación e inmovilización de enzimas para mejorar la farmacocinética. Esta aplicación tiene como objetivo mejorar los sistemas de administración de fármacos, dirigidos a sitios específicos del cuerpo y minimizando los efectos secundarios .

Industria alimentaria

La enzima L-asparaginasa, sintetizada utilizando this compound, se utiliza en la industria alimentaria para reducir la formación de acrilamida. La acrilamida es un posible carcinógeno que se forma en alimentos ricos en carbohidratos durante la cocción a altas temperaturas .

Desarrollo farmacéutico

En la industria farmacéutica, this compound es fundamental en el desarrollo de fármacos con principios de calidad por diseño (QbD). Ayuda a crear medicamentos con perfiles de calidad adaptados, centrándose en minimizar las reacciones adversas y maximizar la eficacia terapéutica .

Mejora de la eficiencia enzimática

La investigación sobre this compound también incluye esfuerzos para mejorar la eficiencia de las enzimas. Las estrategias de producción avanzadas, como el desarrollo de cepas recombinantes y la inmovilización de nanopartículas, forman parte de esta investigación, con el objetivo de lograr enzimas rentables y de alta funcionalidad .

Mecanismo De Acción

Target of Action

Fmoc-L-asparaginol is a specialty product used in proteomics research It’s worth noting that l-asparaginases, which catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia, are widely used in hematology for the treatment of lymphoblastic leukemias .

Mode of Action

L-asparaginases, a family of enzymes that this compound may interact with, catalyze the hydrolysis of l-asparagine to l-aspartic acid and ammonia . This reaction is crucial in the metabolism of toxic ammonia in the body .

Biochemical Pathways

Asparagine, an important amino acid in mammals, is produced in several organs and is widely used for the production of other nutrients such as glucose, proteins, lipids, and nucleotides . Two enzymes are involved in asparagine metabolism: asparagine synthase, which catalyzes glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase, which hydrolyzes asparagine to aspartate . This compound may interact with these enzymes and affect these biochemical pathways.

Result of Action

Asparagine plays a vital role in the development of cancer cells . Overconsumption of intracellular asparagine can influence cellular proliferation and induce cell apoptosis, even under glutamine-rich conditions .

Análisis Bioquímico

Biochemical Properties

Fmoc-L-asparaginol plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the synthesis process. One of the key enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartate to asparagine. This interaction is essential for the incorporation of asparagine into peptides. Additionally, this compound can interact with other biomolecules such as asparaginase, which hydrolyzes asparagine to aspartate .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of asparagine synthetase, leading to changes in the levels of asparagine within the cell. This, in turn, can impact protein synthesis and other metabolic processes. Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit the activity of asparaginase, preventing the hydrolysis of asparagine to aspartate. This inhibition can lead to an accumulation of asparagine within the cell, affecting various cellular processes. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular apoptosis or necrosis .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to the metabolism of asparagine. The compound interacts with enzymes such as asparagine synthetase and asparaginase, which play key roles in the synthesis and hydrolysis of asparagine. These interactions can affect the levels of asparagine and other related metabolites within the cell, influencing overall metabolic flux. Additionally, this compound can impact the production of other nutrients such as glucose, proteins, lipids, and nucleotides .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its interactions with other biomolecules. These interactions can affect the localization and activity of the compound, influencing its overall function .

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization can affect the activity and function of this compound, as it interacts with different biomolecules in these compartments. Additionally, post-translational modifications can influence the stability and function of the compound within the cell .

Actividad Biológica

Fmoc-L-asparaginol, a derivative of the amino acid asparagine, plays a significant role in peptide synthesis and has garnered attention for its potential biological activities. This compound is primarily utilized in solid-phase peptide synthesis (SPPS) due to its protective Fmoc (9-fluorenylmethoxycarbonyl) group, which facilitates the sequential addition of amino acids. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and biochemistry.

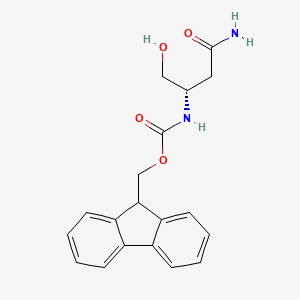

This compound can be represented by the following chemical structure:

- Molecular Formula : C₁₈H₁₉N₂O₄

- Molecular Weight : 341.35 g/mol

- Melting Point : 190 °C (dec.)

- Optical Activity : [α]20/D −15.0 ± 1°, c = 1% in methanol

Peptide Synthesis

This compound is primarily used as a building block in peptide synthesis. Its Fmoc group allows for easy deprotection under mild conditions, making it suitable for constructing complex peptides. The compound's ability to form stable peptide bonds with other amino acids enhances its utility in generating bioactive peptides that can mimic natural proteins.

Potential Therapeutic Uses

Research indicates that peptides synthesized using this compound exhibit various biological activities, including:

- Antimicrobial Activity : Some studies have shown that peptides containing asparagine derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .

- Neuropeptide Mimicry : Asparagine-rich peptides have been identified as potential neuropeptide mimetics, which could influence neurotransmitter activity and offer therapeutic avenues for neurological disorders .

- Cancer Research : The incorporation of this compound into peptide sequences has been explored in cancer research, particularly in the development of targeted therapies through antibody-drug conjugates (ADCs) .

Synthesis and Characterization

A study focused on synthesizing glycosylated asparagine derivatives demonstrated that this compound could be effectively coupled with various sugars to create glycopeptides. These compounds showed enhanced stability and biological activity compared to their non-glycosylated counterparts .

| Compound Type | Yield (%) | Biological Activity |

|---|---|---|

| Glycosylated Dipeptides | 60-80 | Antimicrobial |

| Glycosylated Tripeptides | 70-85 | Enhanced cellular uptake |

Mechanistic Insights

Research has indicated that this compound derivatives can modulate various biochemical pathways. For instance, peptides derived from this compound have been shown to influence the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-4-amino-1-hydroxy-4-oxobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-18(23)9-12(10-22)21-19(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17,22H,9-11H2,(H2,20,23)(H,21,24)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVDQIGBMJCGLD-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.